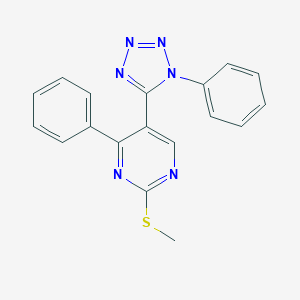
methyl 4-phenyl-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-phenyl-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl sulfide, also known as MPTP, is a chemical compound that is widely used in scientific research. MPTP is a potent neurotoxin that selectively destroys dopaminergic neurons in the brain, leading to Parkinson's disease-like symptoms. However, MPTP is also used as a tool in the study of Parkinson's disease and other neurological disorders.
Mécanisme D'action
Methyl 4-phenyl-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl sulfide is a prodrug that is converted to its active metabolite, MPP+, by the enzyme monoamine oxidase-B (MAO-B). MPP+ is taken up by dopaminergic neurons in the brain via the dopamine transporter. Once inside the neuron, MPP+ inhibits complex I of the mitochondrial electron transport chain, leading to the generation of reactive oxygen species (ROS) and the depletion of ATP. This results in the selective destruction of dopaminergic neurons in the substantia nigra, leading to Parkinson's disease-like symptoms.
Biochemical and Physiological Effects
methyl 4-phenyl-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl sulfide selectively destroys dopaminergic neurons in the brain, leading to Parkinson's disease-like symptoms in animals. These symptoms include tremors, rigidity, and bradykinesia. methyl 4-phenyl-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl sulfide also induces oxidative stress and inflammation in the brain, which contribute to the degeneration of dopaminergic neurons.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 4-phenyl-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl sulfide is a potent neurotoxin that selectively destroys dopaminergic neurons in the brain, making it an ideal tool to study Parkinson's disease and other neurological disorders. methyl 4-phenyl-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl sulfide-induced animal models of Parkinson's disease closely mimic the human disease's pathophysiology and symptoms, making them valuable for studying the disease's mechanisms and developing new treatments. However, methyl 4-phenyl-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl sulfide is also a potent toxin that can be dangerous to handle, and its use in animal experiments requires strict safety precautions.
Orientations Futures
There are many future directions for research on methyl 4-phenyl-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl sulfide and its use in the study of Parkinson's disease and other neurological disorders. One direction is to develop new animal models of Parkinson's disease that more closely mimic the human disease's pathophysiology and symptoms. Another direction is to develop new treatments for Parkinson's disease that target the mechanisms of methyl 4-phenyl-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl sulfide-induced neurotoxicity. Finally, researchers could investigate the use of methyl 4-phenyl-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl sulfide as a tool to study other neurological disorders, such as Alzheimer's disease and Huntington's disease.
Conclusion
Methyl 4-phenyl-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl sulfide, or methyl 4-phenyl-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl sulfide, is a potent neurotoxin that selectively destroys dopaminergic neurons in the brain, leading to Parkinson's disease-like symptoms. However, methyl 4-phenyl-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl sulfide is also a valuable tool in the study of Parkinson's disease and other neurological disorders. methyl 4-phenyl-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl sulfide-induced animal models of Parkinson's disease closely mimic the human disease's pathophysiology and symptoms, making them valuable for studying the disease's mechanisms and developing new treatments. Future research on methyl 4-phenyl-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl sulfide and its use in the study of neurological disorders could lead to new treatments and a better understanding of these diseases' pathophysiology.
Méthodes De Synthèse
Methyl 4-phenyl-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl sulfide is synthesized by the reaction of 2-mercaptopyrimidine with 1-phenyl-1H-tetrazole-5-thiol in the presence of methyl iodide. The reaction yields methyl 4-phenyl-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl sulfide as a white crystalline solid that is soluble in organic solvents such as chloroform, methanol, and ethanol.
Applications De Recherche Scientifique
Methyl 4-phenyl-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl sulfide is widely used in scientific research as a tool to study Parkinson's disease and other neurological disorders. methyl 4-phenyl-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl sulfide selectively destroys dopaminergic neurons in the brain, leading to Parkinson's disease-like symptoms in animals. Therefore, methyl 4-phenyl-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl sulfide is used to create animal models of Parkinson's disease, which are used to study the disease's pathophysiology, develop new treatments, and test the efficacy of drugs.
Propriétés
Nom du produit |
methyl 4-phenyl-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl sulfide |
|---|---|
Formule moléculaire |
C18H14N6S |
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
2-methylsulfanyl-4-phenyl-5-(1-phenyltetrazol-5-yl)pyrimidine |
InChI |
InChI=1S/C18H14N6S/c1-25-18-19-12-15(16(20-18)13-8-4-2-5-9-13)17-21-22-23-24(17)14-10-6-3-7-11-14/h2-12H,1H3 |
Clé InChI |
MYKJRHNFVAHXOX-UHFFFAOYSA-N |
SMILES |
CSC1=NC=C(C(=N1)C2=CC=CC=C2)C3=NN=NN3C4=CC=CC=C4 |
SMILES canonique |
CSC1=NC=C(C(=N1)C2=CC=CC=C2)C3=NN=NN3C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,4-Bis[(4-methoxyphenyl)sulfonyl]-1,4-diazepane](/img/structure/B258087.png)
![1-[(3,4-dimethoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B258088.png)
![1-[(3,4-Dimethylphenyl)sulfonyl]indoline](/img/structure/B258089.png)


![3-{[3-(Trifluoromethyl)anilino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B258098.png)
![3-[(3-Chloroanilino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B258100.png)
![3-[(3-Fluoro-4-methylanilino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B258107.png)

![2-{[2-(2-Pyridinyl)ethyl]amino}naphthoquinone](/img/structure/B258119.png)

![2-[(2-Nitro-3-pyridinyl)oxy]-1-phenylethanone](/img/structure/B258128.png)
![2,6-Ditert-butyl-4-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B258131.png)
